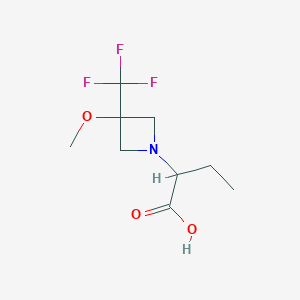![molecular formula C12H14ClNO2 B1477555 2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 2091635-01-5](/img/structure/B1477555.png)
2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Übersicht
Beschreibung
2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Theoretical Studies
Research on related compounds, such as those involving benzoxazepine derivatives, often focuses on understanding their crystal and electronic structures. For example, Aydın et al. (2017) explored the crystal and electronic structure of a compound with two 2,3-dihydro-1,3-benzoxazole ring systems, highlighting the importance of intermolecular interactions and the structural arrangement in the solid state (Aydın et al., 2017).
Heterocyclic Compound Synthesis
Adnan et al. (2014) described the synthesis of heterocyclic compounds, including oxazepine derivatives, through reactions involving 2-aminobenzaldehyde and salicylaldehyde. This research underlines the versatility of these compounds in creating a variety of heterocyclic structures, which could be pivotal for pharmaceutical applications (Adnan et al., 2014).
Kinase Inhibitor Development
Naganathan et al. (2015) reported on the process development and scale-up of a kinase inhibitor containing a benzoxazepine core, showcasing the compound's relevance in medicinal chemistry and drug design. The scalable synthesis of such inhibitors indicates the potential utility of benzoxazepine derivatives in developing treatments for diseases mediated by kinase activity (Naganathan et al., 2015).
Pharmacological Characterization
Naporra et al. (2016) synthesized and characterized oxazepine and related derivatives for their affinity towards histamine receptors and selected GPCRs, contributing to the understanding of their pharmacological profile and potential as therapeutic agents (Naporra et al., 2016).
Antibacterial and Anticancer Agents
Kuntala et al. (2015) developed benzoxepine-1,2,3-triazole hybrids and evaluated their antibacterial and anticancer properties. Such research highlights the potential application of benzoxazepine derivatives in addressing microbial infections and cancer (Kuntala et al., 2015).
Eigenschaften
IUPAC Name |
2-chloro-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-2-3-11-10(6-9)8-14(4-5-16-11)12(15)7-13/h2-3,6H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPBMBMKACHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















